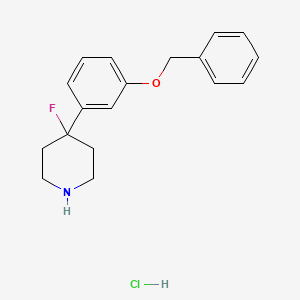

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride

Description

4-(3-Benzyloxyphenyl)-4-fluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by a benzyloxy-substituted phenyl ring at the 3-position and a fluorine atom at the 4-position of the piperidine ring. This compound is a hydrochloride salt, enhancing its solubility in polar solvents. The benzyloxy group contributes to lipophilicity, while the fluorine atom may improve metabolic stability and bioavailability .

Properties

IUPAC Name |

4-fluoro-4-(3-phenylmethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO.ClH/c19-18(9-11-20-12-10-18)16-7-4-8-17(13-16)21-14-15-5-2-1-3-6-15;/h1-8,13,20H,9-12,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMOHUREDJOKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview and Key Intermediates

The synthesis of 4-(3-benzyloxyphenyl)-4-fluoropiperidine hydrochloride typically involves:

- Introduction of the benzyloxyphenyl moiety onto a piperidine scaffold.

- Incorporation of the fluorine atom at the 4-position of the piperidine ring.

- Formation of the hydrochloride salt to improve stability and handling.

This compound is structurally related to other 4-substituted piperidines and benzoylpiperidine fragments, which are privileged structures in medicinal chemistry.

Preparation of the Benzyloxyphenyl Intermediate

A crucial intermediate is the 3-benzyloxyphenyl derivative. According to a patent related to N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, the benzyloxy group is introduced via reaction of 4-hydroxybenzaldehyde with alkali metal reagents, followed by purification steps involving washing with water and isopropyl alcohol, yielding a faint yellow solid intermediate with high purity and yield (~92%).

- Reaction of 4-hydroxybenzaldehyde with alkali metals to form benzyloxy-substituted benzylidene amine.

- Washing and drying steps to isolate the intermediate.

- Characterization by melting point and NMR confirming structure.

Fluoropiperidine Core Synthesis

The preparation of the 4-fluoropiperidine core involves:

- Starting from 4-fluoropiperidine hydrochloride or related piperidine derivatives.

- Protection of the amino group to avoid side reactions (e.g., N-acetylation using acetic anhydride and pyridine at reflux conditions) as described in benzoylpiperidine fragment synthesis.

- Functionalization at the 4-position with fluorine either by direct substitution or via intermediates such as acyl chlorides, followed by Friedel-Crafts acylation with substituted aromatic systems.

Assembly of the Target Compound

The coupling of the benzyloxyphenyl moiety to the fluoropiperidine core is achieved through:

- Friedel-Crafts type acylation reactions using acyl chloride intermediates derived from carboxylic acids or protected piperidine derivatives.

- Use of aluminum trichloride (AlCl3) as a Lewis acid catalyst in anhydrous solvents like 1,2-dichloroethane at elevated temperatures (~90 °C) overnight to ensure effective coupling.

Salt Formation and Purification

The final step involves conversion of the free base to the hydrochloride salt:

- Treatment of the free base with anhydrous hydrogen chloride gas in solvents such as ethanol or ether to precipitate the hydrochloride salt.

- Recrystallization from solvent mixtures (e.g., methanol and ethyl acetate) to achieve high purity.

- Drying under controlled temperatures (~60 °C) to obtain crystalline hydrochloride salt with defined melting points (e.g., 134.8–136.1 °C for related intermediates).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzyloxyphenyl intermediate | 4-hydroxybenzaldehyde, alkali metal, washing steps | 92 | Purified by isopropyl alcohol wash |

| N-Acetylation of piperidine | Acetic anhydride, pyridine, reflux 140 °C, 2 h | High | Protects amino group for further reactions |

| Acyl chloride formation | Thionyl chloride, 1,2-dichloroethane, 60 °C, 4 h | High | Prepares for Friedel-Crafts acylation |

| Friedel-Crafts acylation | AlCl3, 1,2-dichloroethane, 90 °C, overnight | Moderate | Coupling aromatic system to piperidine |

| Hydrochloride salt formation | HCl gas, ethanol/ether, recrystallization | High | Yields stable crystalline salt |

Analytical Characterization

- Melting Point: The hydrochloride salt typically exhibits melting points around 134–137 °C, consistent with literature values for related compounds.

- NMR Spectroscopy: ^1H NMR confirms aromatic protons, benzyloxy methylene protons (~5.0 ppm), and piperidine ring protons, supporting the structure.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, and chlorine content in hydrochloride salts.

Comparative Notes on Related Piperidine Syntheses

Older patents on 4-phenylpiperidines provide insight into similar synthetic strategies involving:

- Use of paraformaldehyde and acetophenone derivatives for piperidine ring functionalization.

- Reduction steps using sodium borohydride in methanol.

- Sequential acetylation or propionylation to protect hydroxyl groups before salt formation.

These methods underscore the importance of protecting groups and controlled reaction conditions in preparing substituted piperidines.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Pharmacological and Functional Comparisons

- Local Anesthetic Potential: Dyclonine hydrochloride (a piperidine derivative with a butoxy group) demonstrates that substituent bulk and lipophilicity correlate with prolonged anesthetic effects . The benzyloxy group in the target compound may similarly enhance membrane interaction.

- Receptor Binding : Chlorophenyl-substituted analogs (e.g., ) are often explored for dopamine or serotonin receptor modulation due to halogen interactions with hydrophobic binding pockets. The target compound’s benzyloxy group could offer unique steric or electronic properties for receptor targeting.

- Solubility and Formulation : Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for in vivo applications. However, bulkier substituents (e.g., benzyloxy) may require co-solvents or specialized formulations .

Biological Activity

4-(3-Benzyloxyphenyl)-4-fluoropiperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a fluorine atom and a benzyloxyphenyl group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 291.77 g/mol

- IUPAC Name : this compound

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered saturated nitrogen-containing ring. |

| Fluorine Substitution | Enhances lipophilicity and metabolic stability. |

| Benzyloxy Group | Potential for increased binding affinity to target proteins. |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom may enhance the compound's binding affinity and selectivity for certain biological targets, while the benzyloxy group can facilitate interactions through hydrophobic effects and hydrogen bonding.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For instance, benzoylpiperidine derivatives have shown IC values ranging from 19.9 to 75.3 µM against cancer cell lines .

- Enzyme Inhibition : The compound may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which has implications in pain management and inflammation control. Research on related compounds has demonstrated IC values as low as 80 nM for MAGL inhibition .

- Neuropharmacological Effects : The compound's interaction with serotoninergic and dopaminergic receptors suggests potential applications in treating psychiatric disorders, with studies showing selective affinity for specific subtypes .

Comparative Studies

Research comparing the biological activities of various piperidine derivatives highlights the role of structural modifications in enhancing efficacy:

| Compound | IC (µM) | Target | Notes |

|---|---|---|---|

| 4-(3-Benzyloxyphenyl)-4-fluoropiperidine | TBD | MAGL | Anticipated reversible inhibition |

| Benzoylpiperidine Derivative | 19.9 - 75.3 | Cancer Cell Lines | Notable antiproliferative activity |

| Fluorinated Piperidine | 80 | MAGL | High selectivity over ECS enzymes |

Case Study 1: Antiproliferative Activity

A study on benzoylpiperidine derivatives demonstrated significant antiproliferative activity against human breast cancer cell lines, prompting further investigation into structural modifications to optimize potency . The introduction of fluorine atoms was shown to enhance inhibitory activity.

Case Study 2: Neuropharmacological Profile

Research into the neuropharmacological effects of similar compounds revealed that modifications in the piperidine structure could lead to varying degrees of receptor affinity, potentially reducing side effects associated with traditional antipsychotics . This suggests that this compound may offer therapeutic benefits with a more favorable side effect profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride?

- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor. For example, fluorination of 4-(3-benzyloxyphenyl)piperidine using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. The benzyloxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, followed by HCl salt formation .

- Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions and improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine coupling patterns and aromatic proton integration .

- HPLC-MS : Purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]+ = 346.3 amu) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for chiral centers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reagent Optimization : Use catalytic Pd(PPh₃)₄ in Suzuki-Miyaura coupling for benzyloxyphenyl introduction (yield improvement: 60% → 85%) .

- Fluorination Control : Employing DAST at −78°C reduces defluorination byproducts .

- Salt Formation : Adjust HCl gas flow rate during salt precipitation to enhance crystallinity and purity .

Q. What strategies are employed to investigate the biological activity of fluorinated piperidine derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., σ1/σ2 receptors) using radioligand displacement (IC₅₀ values) .

- SAR Studies : Compare analogs (e.g., 4-fluoropiperidine vs. 4-chloropiperidine) to identify fluorine’s role in potency .

- Metabolic Stability : Assess hepatic microsomal clearance rates; fluorination often improves metabolic resistance .

Q. How to resolve contradictions in reported biological activities of fluoropiperidine derivatives?

- Methodological Answer :

- Data Normalization : Control for assay variables (e.g., cell line heterogeneity, ATP concentrations in kinase assays) .

- Computational Modeling : MD simulations to predict binding poses and explain divergent IC₅₀ values across studies .

- Orthogonal Validation : Confirm receptor engagement via SPR (surface plasmon resonance) if radioligand data conflict .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.